molecular formula C13H17NO4S B2978993 N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide CAS No. 2034292-48-1

N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide

Cat. No. B2978993
CAS RN: 2034292-48-1
M. Wt: 283.34
InChI Key: GKKQAJNEKDNOIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives often involves various chemical reactions. For example, phenolic esters and amides of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid were synthesized by reacting 2-(1-benzofuran-2-yl)-quinoline-4-carboxylic acid with various substituted phenols and secondary amines . Another study reported the synthesis of 2-acyl benzofurans using carboxylic acids as acylating agents .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be analyzed using various spectroscopic techniques. For instance, the structure of benzofuran-2-yl methyl ketone, a related compound, was analyzed using NMR, FTIR, Raman, UV-Vis, and MS (GC) spectroscopic techniques .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, 2-acyl benzofurans can be obtained by Lewis acid-catalyzed acylation of benzofurans using acid anhydrides or acyl chlorides . Another study reported the TFAA-mediated acylation of benzofurans using carboxylic acids as the acylating agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be determined using various analytical techniques. For example, the properties of benzofuran-2-yl methyl ketone, a related compound, were analyzed and it was found to be a solid substance .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzofuran derivatives often depends on their specific structure and the biological system they interact with. For instance, some benzofuran derivatives have shown unique anti-fungal, anti-viral, anti-diabetic, anti-tumor, anti-osteoporosis, and anti-Alzheimer’s disease activities .

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-3-19(15,16)14-9-13(17-2)12-8-10-6-4-5-7-11(10)18-12/h4-8,13-14H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKQAJNEKDNOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC(C1=CC2=CC=CC=C2O1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzofuran-2-yl)-2-methoxyethyl)ethanesulfonamide

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